Butyl 4-[2,5-dioxo-3-(piperidin-1-yl)pyrrolidin-1-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BUTYL 4-(2,5-DIOXO-3-PIPERIDINO-1-PYRROLIDINYL)BENZOATE is a complex organic compound with a molecular formula of C20H26N2O4 . This compound features a benzoate ester linked to a pyrrolidinyl and piperidinyl moiety, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-(2,5-DIOXO-3-PIPERIDINO-1-PYRROLIDINYL)BENZOATE typically involves the reaction of butyl benzoate with a piperidinyl-pyrrolidinyl intermediate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to maintain the desired chemical properties and yield .
Chemical Reactions Analysis
Types of Reactions
BUTYL 4-(2,5-DIOXO-3-PIPERIDINO-1-PYRROLIDINYL)BENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, BUTYL 4-(2,5-DIOXO-3-PIPERIDINO-1-PYRROLIDINYL)BENZOATE is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms .
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. It may serve as a model compound for understanding enzyme-substrate interactions and protein binding .
Medicine
In medicine, BUTYL 4-(2,5-DIOXO-3-PIPERIDINO-1-PYRROLIDINYL)BENZOATE is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific molecular pathways .
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives .
Mechanism of Action
The mechanism of action of BUTYL 4-(2,5-DIOXO-3-PIPERIDINO-1-PYRROLIDINYL)BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
BUTYL 4-(3-(4-BENZYL-1-PIPERIDINYL)-2,5-DIOXO-1-PYRROLIDINYL)BENZOATE: This compound has a similar structure but features a benzyl group instead of a piperidinyl group.
BUTYL 4-(3-(4-FLUOROPHENYL)-1-PIPERAZINYL)-2,5-DIOXO-1-PYRROLIDINYL)BENZOATE: This variant includes a fluorophenyl group, offering different chemical properties.
Uniqueness
BUTYL 4-(2,5-DIOXO-3-PIPERIDINO-1-PYRROLIDINYL)BENZOATE is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C20H26N2O4 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
butyl 4-(2,5-dioxo-3-piperidin-1-ylpyrrolidin-1-yl)benzoate |
InChI |
InChI=1S/C20H26N2O4/c1-2-3-13-26-20(25)15-7-9-16(10-8-15)22-18(23)14-17(19(22)24)21-11-5-4-6-12-21/h7-10,17H,2-6,11-14H2,1H3 |
InChI Key |
FAEDJYHEFMZCAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.